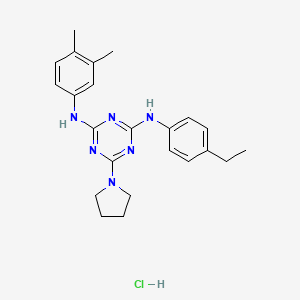

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

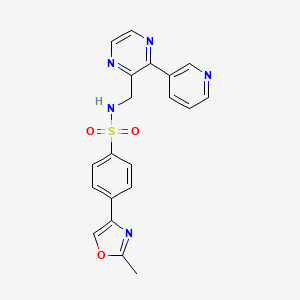

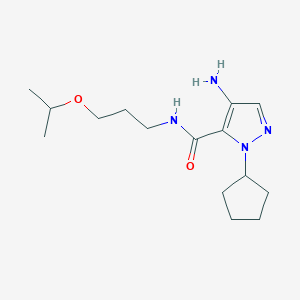

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The piperazine ring is attached to a sulfonyl group, which is known to contribute to the binding affinity of drugs to their target proteins. The presence of the 3-chlorophenyl group suggests that this compound may have interesting biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through cyclization of a diamine derivative with a suitable electrophile . The sulfonyl group could be introduced through a sulfonation reaction, and the 3-chlorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a degree of rigidity to the structure, while the sulfonyl and phenyl groups would contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents.Applications De Recherche Scientifique

Dopamine Receptor Ligand

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide has been studied as a potent and selective ligand for dopamine receptors. It has shown affinity for D(3) receptors, with some derivatives displaying moderate D(3) affinity and selectivity over other receptors like D(2), D(4), 5-HT(1A), and alpha(1) receptors. These properties suggest its potential as a candidate for positron emission tomography (PET) imaging studies related to dopamine receptors (Leopoldo et al., 2002).

Antibacterial, Antifungal, and Anthelmintic Activity

A series of derivatives of this compound have shown significant biological activities, including antibacterial, antifungal, and anthelmintic properties. These compounds have been characterized and screened, indicating their potential as agents in the treatment of various infections (Khan et al., 2019).

Adenosine A2B Receptor Antagonists

Derivatives of this compound have been designed and characterized as adenosine A2B receptor antagonists. They exhibit subnanomolar affinity and high selectivity, suggesting their potential use in therapeutic applications related to adenosine receptors (Borrmann et al., 2009).

Anticancer Properties

Some derivatives have demonstrated antiproliferative activity against human cancer cell lines. This suggests their potential as anticancer agents, warranting further research to explore their efficacy in cancer treatment (Mallesha et al., 2012).

HIV-1 Reverse Transcriptase Inhibitors

Research has been conducted on analogues of this compound for their inhibition of HIV-1 reverse transcriptase, contributing to the development of novel classes of non-nucleoside inhibitors. This research is vital for advancing treatment options for HIV (Romero et al., 1994).

Dopamine D(4) Receptor Density Determination

This compound has been used as a probe for determining the dopamine D(4) receptor density, particularly in the rat striatum. Such studies are important for understanding the role of D(4) receptors in various neurological conditions (Colabufo et al., 2001).

Mécanisme D'action

Target of Action

The compound, also known as N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide, is a potent and selective ligand for the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor system, which plays a crucial role in the central nervous system, influencing a variety of behaviors and physical functions.

Mode of Action

The compound interacts with the D4 dopamine receptor, likely by binding to the receptor’s active site. This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways . .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S/c1-16-12-17(2)14-18(13-16)21(26)23-6-11-29(27,28)25-9-7-24(8-10-25)20-5-3-4-19(22)15-20/h3-5,12-15H,6-11H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRADEHEZDCSOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2354788.png)

![2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2354789.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2354793.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)

![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/no-structure.png)